![molecular formula C18H18FN5O B5521455 (1R*,2S*)-2-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}cyclopentanecarboxamide](/img/structure/B5521455.png)
(1R*,2S*)-2-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the condensation of dimethylamine with specific carboxylic acids, followed by cyclization and saponification processes. For instance, Ju Liu et al. (2016) described the synthesis of a similar compound by condensation of dimethylamine with a carboxylic acid derivative, demonstrating a common approach for synthesizing this class of compounds (Liu et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by X-ray diffraction analysis, revealing the arrangement of atoms within the molecule and their spatial orientation. The structural analysis aids in understanding the compound's potential interaction with biological targets. For example, the work by Liu et al. (2016) provides insights into the crystal structure of a related compound, highlighting the importance of molecular structure in determining biological activity (Liu et al., 2016).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including cyclocondensation and formylation, to produce functionalized compounds. Juan C Castillo et al. (2018) demonstrated the synthesis of novel functional fluorophores from pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of these compounds in chemical synthesis (Castillo et al., 2018).
Wissenschaftliche Forschungsanwendungen
Molecular Probes for A2A Adenosine Receptor
Kumar et al. (2011) explored derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, such as SCH 442416, which display high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These compounds, including fluorophore reporter groups and polyamidoamine (PAMAM) dendrimers, were synthesized to serve as pharmacological probes for studying the A2A AR (Kumar et al., 2011).
Antiviral Drug Discovery
De Clercq (2009) reviewed various compounds, including pyrazolopyrimidines, in the context of antiviral drug discovery. The review discussed different strategies and paradigms in developing antiviral agents, highlighting the potential of these compounds in treating various viral infections (De Clercq, 2009).
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines and evaluated their cytotoxic and 5-lipoxygenase inhibition activities. These compounds were considered for potential applications in cancer therapy and as anti-inflammatory agents (Rahmouni et al., 2016).
Functional Fluorophores
Castillo et al. (2018) developed a one-pot route for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, which were used as intermediates for creating novel functional fluorophores. These compounds exhibited potential as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).
Antimicrobial Activity
Hafez et al. (2015) explored the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine derivatives, assessing their antibacterial and antifungal activities. These compounds showed potential as antimicrobial agents (Hafez et al., 2015).
Eigenschaften
IUPAC Name |
(1R,2S)-2-[[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c19-13-6-2-1-4-11(13)15-10-17(24-16(23-15)8-9-21-24)22-14-7-3-5-12(14)18(20)25/h1-2,4,6,8-10,12,14,22H,3,5,7H2,(H2,20,25)/t12-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUOFSDHAHXTOB-OCCSQVGLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC2=CC(=NC3=CC=NN32)C4=CC=CC=C4F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)NC2=CC(=NC3=CC=NN32)C4=CC=CC=C4F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.